molecular formula C11H14Br2O3 B2493943 2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID CAS No. 1005095-29-3

2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID

Cat. No.: B2493943
CAS No.: 1005095-29-3
M. Wt: 354.038
InChI Key: MFQZVXXGEBQQQI-UHFFFAOYSA-N
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Description

2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of bromine atoms and a carboxylic acid group makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID typically involves a series of steps starting from simpler bicyclic compounds. One common method is the Diels-Alder reaction, which forms the bicyclic core. Subsequent bromination and functional group modifications lead to the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions followed by bromination under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various biochemical and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O3/c1-9(2)10(5-12)3-4-11(9,8(15)16)6(13)7(10)14/h6H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQZVXXGEBQQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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